1-[4-(cyclopentyloxy)-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
1-[4-(Cyclopentyloxy)-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a beta-carboline core substituted with cyclopentyloxy and methoxy groups.
Preparation Methods
The synthesis of 1-[4-(cyclopentyloxy)-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps. One common synthetic route starts with the preparation of 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene from 2-methoxy phenol. This intermediate is then subjected to further reactions to introduce the beta-carboline core and additional methoxy groups .
Chemical Reactions Analysis
1-[4-(Cyclopentyloxy)-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopentyloxy groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The primary mechanism of action of 1-[4-(cyclopentyloxy)-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves the inhibition of phosphodiesterase-4 (PDE4). This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, the compound increases cAMP levels, leading to reduced inflammation and potential therapeutic benefits in diseases such as asthma and COPD .
Comparison with Similar Compounds
1-[4-(Cyclopentyloxy)-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other PDE4 inhibitors, such as:
Cilomilast: Another PDE4 inhibitor with similar anti-inflammatory properties but different structural features.
Rolipram: A well-known PDE4 inhibitor used in research for its antidepressant and anti-inflammatory effects.
GEBR-7b: A compound structurally related to this compound, designed to enhance cAMP levels in neuronal cells.
These comparisons highlight the unique structural features and potential therapeutic applications of this compound.
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(4-cyclopentyloxy-3-methoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C24H28N2O3/c1-27-17-8-9-20-19(14-17)18-11-12-25-23(24(18)26-20)15-7-10-21(22(13-15)28-2)29-16-5-3-4-6-16/h7-10,13-14,16,23,25-26H,3-6,11-12H2,1-2H3 |
InChI Key |
ASXPGUFNHADHRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C=C4)OC5CCCC5)OC |
Origin of Product |
United States |
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